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For Research Use Only. Not for use in diagnostic procedures.

Introduction
Activated Protein C (APC) is a serine protease with critical roles in regulating coagulation,

inflammation, and cell survival.[1] As the activated form of Protein C, APC's functions are

pivotal in maintaining hemostasis and providing cytoprotective effects.[1] The quantitative

determination of APC in biological samples is essential for researchers in thrombosis,

hemostasis, inflammation, and drug development for conditions like sepsis and stroke.[2] This

Activated Protein C (APC) ELISA kit is a sandwich enzyme-linked immunosorbent assay

designed for the sensitive and specific quantification of APC in various biological samples,

including plasma, serum, and cell culture supernatants.

Assay Principle
This assay employs the sandwich ELISA technique. A microtiter plate has been pre-coated with

a monoclonal antibody specific for Activated Protein C.[3] When standards or samples are

added to the wells, the APC present binds to the immobilized antibody. Following a wash step,

a biotin-conjugated polyclonal antibody specific for APC is added, which binds to the captured

APC, forming a "sandwich".[4] Subsequently, Avidin conjugated to Horseradish Peroxidase

(HRP) is added and binds to the biotinylated antibody.[4] After another wash to remove

unbound conjugate, a TMB substrate solution is added. The HRP enzyme catalyzes the

conversion of the substrate, resulting in a blue color development that turns yellow upon the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b12408141?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Protein_C
https://en.wikipedia.org/wiki/Protein_C
https://bitesizebio.com/37935/troubleshooting-faulty-elisa/
https://afsbio.com/products/mouse-apc-activated-protein-c-elisa-kit-e-el-m2668
https://www.antibodies.com/catalog/elisa-kits/human-c-reactive-protein-elisa-kit-a1764
https://www.antibodies.com/catalog/elisa-kits/human-c-reactive-protein-elisa-kit-a1764
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


addition of a stop solution. The intensity of the color is directly proportional to the concentration

of APC in the sample and is measured spectrophotometrically at 450 nm.[3]

Performance Characteristics
The following data are representative of the performance of this ELISA kit.

Quantitative Data Summary
Parameter

Human APC ELISA

Kit

Mouse APC ELISA

Kit
Source

Sensitivity (LOD) 0.055 ng/mL 46.88 pg/mL [3]

Detection Range 0.16 - 10 ng/mL 78.13 - 5000 pg/mL [3]

Intra-Assay Precision

(CV%)
< 8% < 10% [3]

Inter-Assay Precision

(CV%)
< 10% < 10% [3]

Linearity
To assess the linearity of the assay, samples containing high concentrations of APC were

serially diluted with the assay diluent. The measured concentrations were compared to the

expected concentrations.
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Sample Type Dilution
Human APC

Recovery (%)
Source

Serum 1:2 87 - 91% [5]

1:4 87 - 107% [5]

1:8 74 - 101% [5]

1:16 92 - 97% [5]

EDTA Plasma 1:2 90 - 105% [5]

1:4 84 - 101% [5]

1:8 90 - 101% [5]

1:16 79 - 108% [5]

Heparin Plasma 1:2 84 - 95% [5]

1:4 92 - 105% [5]

1:8 82 - 105% [5]

1:16 89 - 91% [5]

Recovery
The recovery of APC was evaluated by spiking known amounts of recombinant APC into

various biological matrices.

Sample Type Human APC Recovery (%) Source

Serum 98 - 104% [3]

EDTA Plasma 95 - 107% [3]

Heparin Plasma 96 - 104% [3]

Specificity
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This assay exhibits high sensitivity and excellent specificity for the detection of Activated

Protein C. No significant cross-reactivity or interference with zymogen Protein C or other

related analogues has been observed.[3][6]

Signaling Pathway and Experimental Workflow
Activated Protein C (APC) Signaling Pathway
Activated Protein C exerts its cytoprotective effects primarily through the endothelial protein C

receptor (EPCR) and protease-activated receptor-1 (PAR1).[6] Upon binding to EPCR, APC

cleaves PAR1 at a non-canonical site, which initiates a biased signaling cascade distinct from

that of thrombin.[7] This leads to the activation of pathways promoting anti-inflammatory, anti-

apoptotic, and barrier-stabilizing effects.[6]
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Caption: APC Cytoprotective Signaling Pathway

APC ELISA Experimental Workflow
The following diagram outlines the major steps involved in the quantification of APC using this

ELISA kit.
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Caption: APC ELISA Experimental Workflow
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Experimental Protocols
Reagent Preparation
Bring all reagents and samples to room temperature (18-25°C) before use.

Wash Buffer (1x): If the provided wash buffer is concentrated (e.g., 25x), dilute it with

deionized or distilled water to a 1x solution. Store at 4°C.

APC Standard: Reconstitute the lyophilized APC standard with the provided standard diluent

to create a stock solution. Allow it to sit for 10 minutes with gentle agitation.

Standard Curve Preparation: Perform serial dilutions of the APC stock solution with the

standard diluent to create a standard curve. A common dilution series is 10, 5, 2.5, 1.25,

0.625, 0.312, and 0 ng/mL.

Biotinylated Detection Antibody (1x): Briefly centrifuge the stock solution and dilute with the

provided antibody diluent to the working concentration.

Streptavidin-HRP Conjugate (1x): Briefly centrifuge the stock solution and dilute with the

provided HRP diluent to the working concentration.

Sample Preparation
Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-

thaw cycles.

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at

room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the

serum and assay immediately or aliquot and store at -20°C or -80°C.[3]

Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.

Within 30 minutes of collection, centrifuge for 15 minutes at 1000 x g at 2-8°C.[3] Collect the

plasma and assay immediately or aliquot and store at -20°C or -80°C.

Cell Culture Supernatants: Centrifuge the cell culture media at 1000 x g for 10 minutes to

remove any cells or debris.[8] Collect the supernatant and assay immediately or aliquot and

store at -20°C or -80°C.
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Sample Dilution: If the APC concentration in your sample is expected to be high, dilute the

sample with the provided standard diluent to ensure the reading falls within the linear range

of the standard curve.

Assay Procedure
Prepare the Plate: Determine the number of wells required for your standards, samples, and

blank controls. It is recommended to run all standards and samples in duplicate.

Add Standards and Samples: Pipette 100 µL of each standard, sample, and blank (standard

diluent) into the appropriate wells. Cover the plate with a plate sealer and incubate for 1-2

hours at 37°C.[9]

First Wash: Aspirate the liquid from each well. Wash each well with 300 µL of 1x Wash

Buffer. Repeat the wash process two more times for a total of three washes. After the final

wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.

Add Detection Antibody: Add 100 µL of the 1x Biotinylated Detection Antibody to each well.

Cover the plate and incubate for 1 hour at 37°C.[9]

Second Wash: Repeat the wash step as described in step 3.

Add Streptavidin-HRP: Add 100 µL of the 1x Streptavidin-HRP conjugate to each well. Cover

the plate and incubate for 30 minutes at 37°C.[9]

Third Wash: Aspirate and wash the wells five times as described in step 3.

Substrate Development: Add 90 µL of TMB Substrate solution to each well. Cover the plate

and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[9]

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.

Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a

microplate reader. It is recommended to also take a reading at 570 nm or 630 nm for

wavelength correction if available.[8]
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Data Analysis and Troubleshooting
Data Analysis Workflow
Accurate quantification requires a systematic approach to data analysis. The following workflow

is recommended for calculating APC concentrations from the raw OD values.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Raw OD Values

Average Replicate ODs
(Standards & Samples)

Subtract Average Blank OD
from all other ODs

Plot Standard Curve:
Corrected OD vs. Concentration

Perform Curve Fitting
(e.g., 4-Parameter Logistic)

Check Goodness of Fit (R² > 0.99)

Poor Fit - Re-evaluate

Interpolate Sample Concentrations
from the Standard Curve

Good Fit

Apply Dilution Factor
to Sample Concentrations

Final APC Concentrations

End

Click to download full resolution via product page

Caption: Quantitative ELISA Data Analysis Workflow
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Calculation of Results
Average Replicates: Calculate the average OD for each set of replicate standards, controls,

and samples.

Blank Subtraction: Subtract the average OD of the zero standard (blank) from the average

OD of all other standards and samples.[10]

Standard Curve: Plot the corrected OD values for the standards on the y-axis against their

corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often

the most appropriate model for ELISA data.[11]

Determine Sample Concentration: Use the regression equation from the standard curve to

calculate the concentration of APC in your samples based on their corrected OD values.

Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the

dilution factor to obtain the final concentration in the original sample.[10]
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Problem Possible Cause(s) Recommended Solution(s)

No or Weak Signal

- Reagents expired or stored

improperly.- Reagents added

in the wrong order.- Insufficient

incubation times or incorrect

temperature.- Kit components

from different lots were mixed.

- Check expiration dates and

storage conditions.- Follow the

protocol precisely.- Ensure

adherence to recommended

incubation parameters.[2]- Do

not mix reagents from different

kits.

High Background

- Insufficient washing.- High

concentration of detection

antibody or HRP conjugate.-

Plate not blocked properly.-

Cross-contamination between

wells.

- Increase the number of

washes or include a soak

step.- Optimize

antibody/conjugate

concentrations.- Ensure the

blocking step is performed as

per the protocol.- Use fresh

pipette tips for each standard

and sample.

Poor Standard Curve

- Improper standard

preparation or dilution.-

Standard has degraded.-

Pipetting errors.

- Re-prepare the standard

curve carefully.[2]- Use a fresh

vial of standard.- Check pipette

calibration and ensure proper

technique.

High Coefficient of Variation

(CV%) between Replicates

- Inconsistent pipetting.-

Incomplete washing or reagent

mixing.- "Edge effect" due to

temperature gradients across

the plate.

- Ensure consistent pipetting

volume and technique.[9]- Mix

all reagents thoroughly and

ensure complete

aspiration/filling during

washes.[9]- Ensure the plate is

at a uniform temperature

during incubations; consider

not using the outer wells.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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